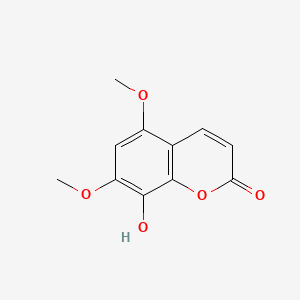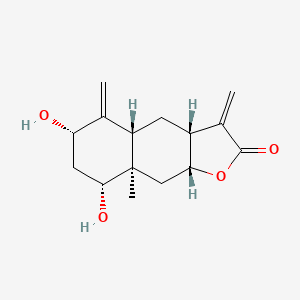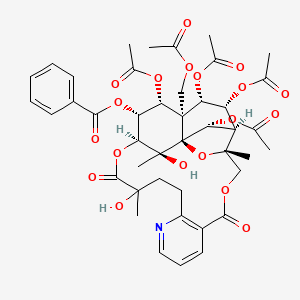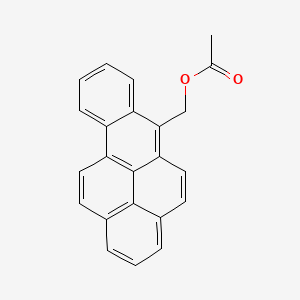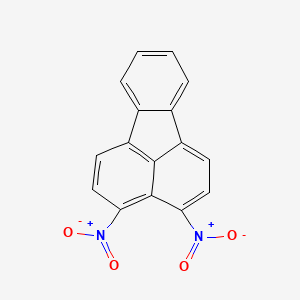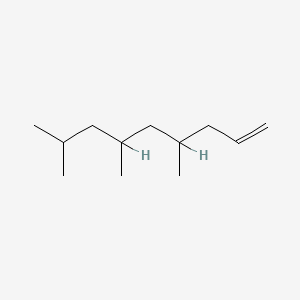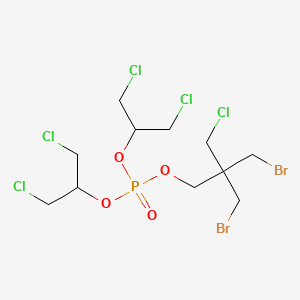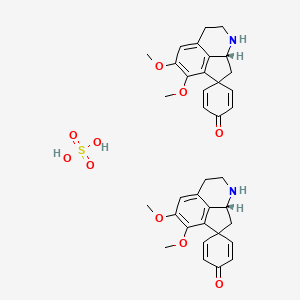
Stephaglabrine
Descripción general
Descripción
Stephaglabrine is an alkaloid compound with the molecular formula C36H40N2O10S . It is known as the dimeric salt of stepharine and is derived from plant substrates .
Synthesis Analysis
The synthesis of Stephaglabrine has been investigated mostly by spectroscopy and spectrophotometry methods . A mass spectrometry method was developed for the pharmacokinetic study of Stepharine, a related compound, in rabbit plasma .Molecular Structure Analysis
The molecular structure of Stephaglabrine has been studied using various methods. The molecular formula is C36H40N2O10S, with an average mass of 692.775 Da and a monoisotopic mass of 692.240356 Da .Chemical Reactions Analysis
The chemical reactions involving Stephaglabrine are complex and likely involve several different mechanisms. Specific ion transitions of Stepharine, a related compound, were selected and recorded in a certain retention time employing dynamic selected reaction monitoring mode .Physical And Chemical Properties Analysis
Stephaglabrine is a well-known alkaloid compound. Its chemical structure and properties have been mostly investigated by spectroscopy and spectrophotometry methods . More specific physical and chemical properties may require further investigation.Aplicaciones Científicas De Investigación
Stephaglabrine, along with other natural alkaloid drugs like glaucine and sanguiritrine, affects synaptic transmission in complex ways, possibly involving multiple mechanisms of action. These substances, including berberine, have been observed to reduce the amplitude of spontaneous miniature end plate potentials in frog neuromuscular junctions. At low concentrations, these alkaloids decrease the frequency of miniature potentials but increase it at higher concentrations. Sanguiritrine, in particular, shows a nearly 100-fold increase, likely due to its uncoupling effect on mitochondrial oxidative phosphorylation. Stephaglabrine and sanguiritrine both cause repeated muscle contractions, aligning with their anti-cholinesterase properties, whereas glaucine only induces muscle contracture at relatively high concentrations (Bitkov et al., 1991).
Another study reiterates the effects of Stephaglabrine on neuromuscular transmission. The alkaloids, including Stephaglabrine, were found to reduce the amplitude of miniature potentials at frog neuromuscular junctions. Similarly, the rate of these potentials was reduced at low alkaloid concentrations and raised at high concentrations, with sanguirythrine showing a significant increase possibly due to its effect on oxidative phosphorylation. Both sanguirythrine and Stephaglabrine led to repeated muscular contractions, corresponding to their anticholinesterase activity, while high concentrations of glaucine caused muscle contraction (Bitkov et al., 2005).
Propiedades
IUPAC Name |
(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19NO3.H2O4S/c2*1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2;1-5(2,3)4/h2*3-4,6-7,9,13,19H,5,8,10H2,1-2H3;(H2,1,2,3,4)/t2*13-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNJLWZONPQQK-WFEKIRLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954173 | |
| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stephaglabrine | |
CAS RN |
32410-24-5 | |
| Record name | Stephaglabrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



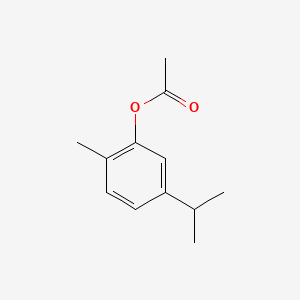
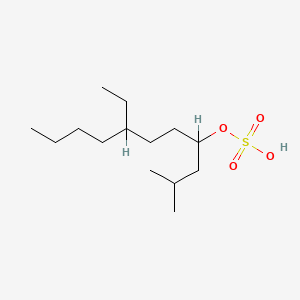
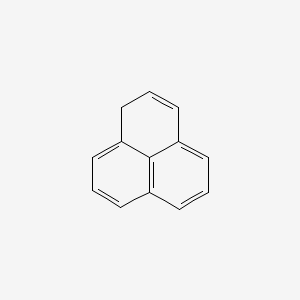
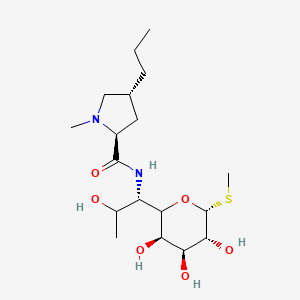
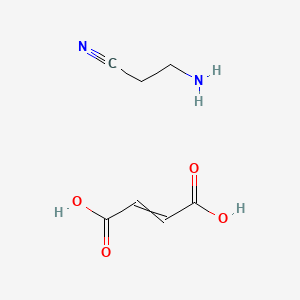
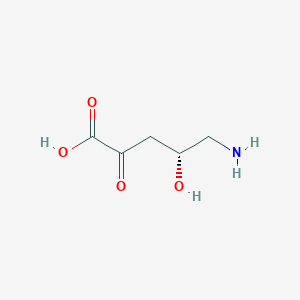
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)
